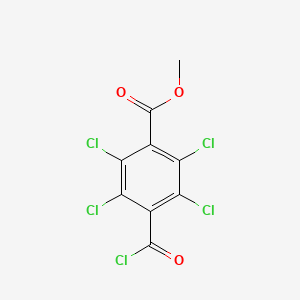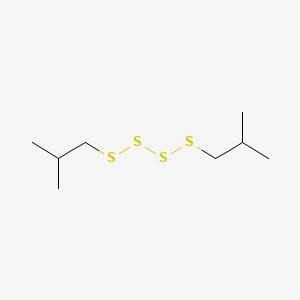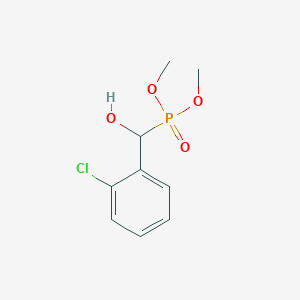
(2-Chlorophenyl)-dimethoxyphosphorylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)-dimethoxyphosphorylmethanol is an organic compound that features a chlorinated phenyl group attached to a dimethoxyphosphorylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)-dimethoxyphosphorylmethanol typically involves the reaction of 2-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is typically purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)-dimethoxyphosphorylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorophenyl)-dimethoxyphosphorylmethanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)-dimethoxyphosphorylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular functions, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenol: A simpler compound with a similar chlorinated phenyl group but lacking the phosphorylmethanol moiety.
Dimethyl phosphite: Contains the phosphoryl group but lacks the chlorinated phenyl group.
(2-Chlorophenyl)-phosphonic acid: An oxidized derivative of (2-Chlorophenyl)-dimethoxyphosphorylmethanol.
Uniqueness
This compound is unique due to the combination of its chlorinated phenyl group and dimethoxyphosphorylmethanol moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
6329-47-1 |
|---|---|
Molecular Formula |
C9H12ClO4P |
Molecular Weight |
250.61 g/mol |
IUPAC Name |
(2-chlorophenyl)-dimethoxyphosphorylmethanol |
InChI |
InChI=1S/C9H12ClO4P/c1-13-15(12,14-2)9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,1-2H3 |
InChI Key |
XLXMBCJIFSDGAC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C1=CC=CC=C1Cl)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


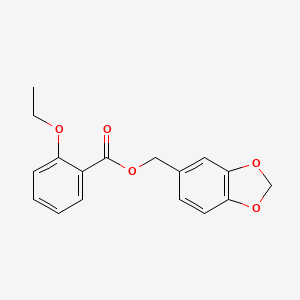
![4-{[(e)-(3,4-Diethoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14727293.png)
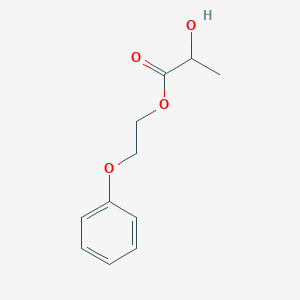

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
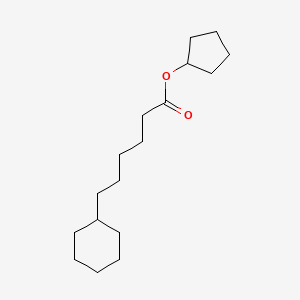

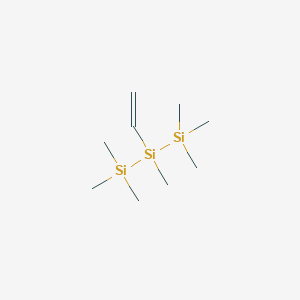
![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)


